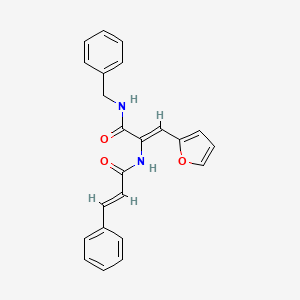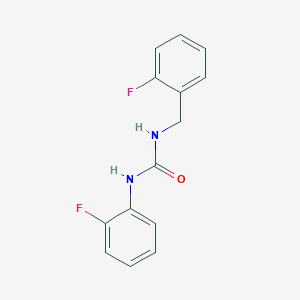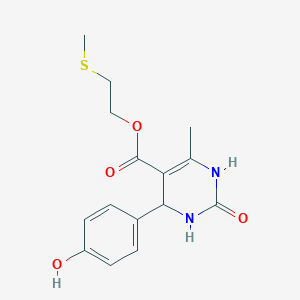
N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide, also known as BF-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用機序
The exact mechanism of action of N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and possess antioxidant properties. This compound has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the major advantages of N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide is its wide range of biochemical and physiological effects. This makes it a valuable tool for investigating various biological processes. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, making it important to use caution when working with this compound.
将来の方向性
There are many potential future directions for research involving N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide. One area of research could involve the investigation of this compound as a potential anticancer agent in combination with other chemotherapeutic agents. Another area of research could involve the development of new antibiotics based on the antibacterial and antifungal properties of this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in various biological processes.
合成法
N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of benzylamine with 2-furoic acid to form N-benzyl-2-furoamide. This intermediate is then reacted with cinnamoyl chloride to form N-benzyl-2-(cinnamoylamino)-2-furoamide. Finally, this compound is reacted with acryloyl chloride to form this compound.
科学的研究の応用
N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the investigation of this compound as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a valuable tool for investigating various inflammatory diseases.
特性
IUPAC Name |
(Z)-N-benzyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-22(14-13-18-8-3-1-4-9-18)25-21(16-20-12-7-15-28-20)23(27)24-17-19-10-5-2-6-11-19/h1-16H,17H2,(H,24,27)(H,25,26)/b14-13+,21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMDKORFHTBMO-KNTWBIPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CO2)/NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromophenyl)acetyl]-3-methylpiperidine](/img/structure/B5145231.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5145232.png)

![2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5145258.png)

![N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5145289.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5145296.png)
![N-benzyl-3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5145303.png)
![4-[4-(2,4-dichlorophenoxy)butyl]morpholine](/img/structure/B5145307.png)
![N-(3-cyanophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5145314.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5145318.png)
![2-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5145321.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5145329.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5145336.png)